
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide, also known as IMPC or Isopropylmethylpyrazolylcarboxamide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been found to have potential applications in various fields of research.
Wirkmechanismus
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide works by modulating the activity of certain ion channels in the brain. Specifically, it has been found to selectively enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a reduction in the excitability of neurons, which can have a calming effect on the brain.
Biochemische Und Physiologische Effekte
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide has been found to have several biochemical and physiological effects. Studies have shown that it can reduce anxiety and induce sleep in animal models. It has also been found to have anticonvulsant properties and can reduce the severity and frequency of seizures in animal models. Additionally, 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide has been found to have analgesic properties and can reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide in lab experiments is its specificity for GABA-A receptors. This allows researchers to selectively modulate the activity of these receptors without affecting other receptors in the brain. Additionally, 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide has been found to be relatively safe and well-tolerated in animal models. However, one of the limitations of using 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide. One area of research is the development of new drugs for the treatment of neurological disorders based on the activity of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide. Another area of research is the investigation of the biochemical and physiological effects of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide in humans. Additionally, there is a need for further research on the mechanism of action of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide and its potential interactions with other drugs. Finally, there is a need for the development of new methods for synthesizing and administering 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide in lab experiments.
In conclusion, 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields of research, particularly in the field of neuroscience. Its specificity for GABA-A receptors makes it a useful tool for researchers studying the activity of these receptors in the brain. Further research is needed to fully understand the mechanism of action of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide and its potential applications in the development of new drugs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with isopropylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide is in the field of neuroscience. Studies have shown that 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide can modulate the activity of certain ion channels in the brain, which can lead to the development of new drugs for the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
113630-76-5 |
|---|---|
Produktname |
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide |
Molekularformel |
C8H13N3O |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
3-methyl-5-propan-2-ylpyrazole-1-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-5(2)7-4-6(3)10-11(7)8(9)12/h4-5H,1-3H3,(H2,9,12) |
InChI-Schlüssel |
TVSYFZTYBHWLDB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C(C)C)C(=O)N |
Kanonische SMILES |
CC1=NN(C(=C1)C(C)C)C(=O)N |
Synonyme |
1H-Pyrazole-1-carboxamide,3-methyl-5-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



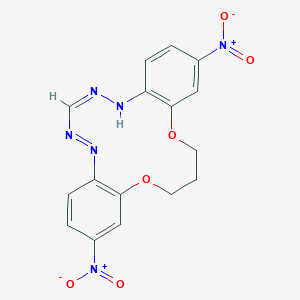
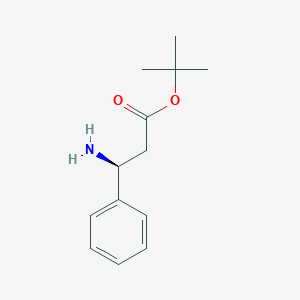
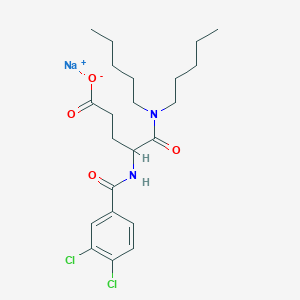
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
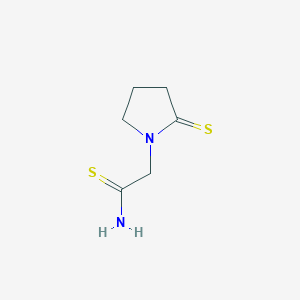
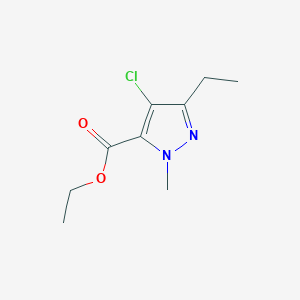

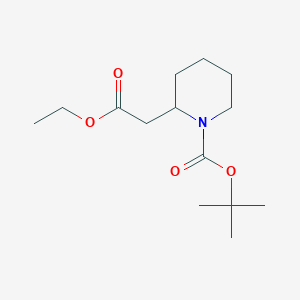
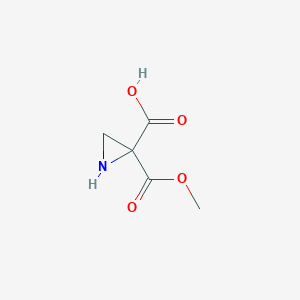
![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)
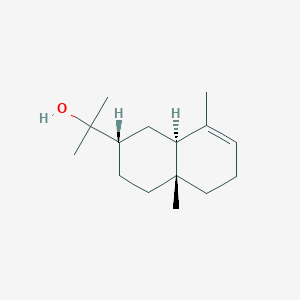
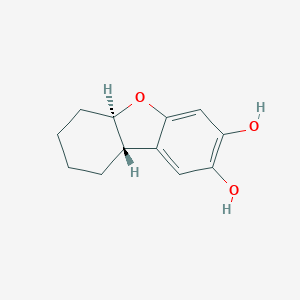
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)